Cas no 92504-03-5 (N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride)

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride is a sulfonamide derivative commonly used in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of more complex molecules, particularly in peptide modification and protecting group chemistry. The nitrobenzenesulfonyl (Nosyl) group offers selective deprotection under mild conditions, enhancing synthetic flexibility. The hydrochloride salt form improves stability and handling. This compound is valued for its reactivity in amide bond formation and its utility in constructing biologically active compounds. Its well-defined structure and consistent performance make it a reliable choice for researchers in medicinal chemistry and related fields.
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride structure
92504-03-5 structure
Product Name:N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride
CAS No:92504-03-5
MF:C8H12ClN3O4S
MW:281.716579437256
MDL:MFCD07366919
CID:800733
PubChem ID:125307394
Update Time:2025-09-28

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-(2-aminoethyl)-2-nitro-, hydrochloride (1:1)
    • N-(2-AMINOETHYL)-2-NITROBENZENESULFONAMIDE HYDROCHLORIDE
    • N-(2-Nitrobenzenesulfonyl)-1,2-Diamonethane Hydrochloride
    • Ns-EDA*HCl
    • NULL
    • N-(o-Ns)-1,2-diaminoethane Hydrochloride
    • 1-Amino-2-(2-nitrobenzenesulfonamido)ethane Hydrochloride
    • N-(2-Nitrobenzenesulfonyl)ethylenediamine Hydrochloride
    • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride
    • NE13647
    • Z1269638557
    • N-(
    • AS-71359
    • DTXSID50693704
    • N-(2-nitrobenzenesulfonyl)-1,2-diamonethanehydrochloride
    • T71463
    • N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
    • EN300-79533
    • CS-0261680
    • N-(2-AMINOETHYL)-2-NITROBENZENESULFONAMIDE HCL
    • 92504-03-5
    • N-(2-aminoethyl)-2-nitrobenzenesulfonamide;hydrochloride
    • SCHEMBL14832815
    • MFCD07366919
    • AKOS008101314
    • N-Nosyl-1,2-ethylenediamine hydrochloride, N-(2-Nitrobenzenesulfonyl)-1,2-diamonethane hydrochloride
    • A2329
    • N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride
    • MDL: MFCD07366919
    • Inchi: 1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13;/h1-4,10H,5-6,9H2;1H
    • InChI Key: ZEWOSYWRSUZSQX-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC=CC=1[N+](=O)[O-])(NCCN)(=O)=O

Computed Properties

  • Exact Mass: 281.02400
  • Monoisotopic Mass: 281.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Boiling Point: 440.6°C at 760 mmHg
  • Flash Point: 220.3°C
  • PSA: 126.39000
  • LogP: 3.32900

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride Pricemore >>

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N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:92504-03-5)N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride
Order Number:A1053802
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:38
Price ($):158.0
Email:sales@amadischem.com

Additional information on N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride: A Comprehensive Overview

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride, also known by its CAS number 92504-03-5, is a compound of significant interest in various scientific and industrial applications. This compound has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, materials science, and biotechnology. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to this compound.

The molecular structure of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride is characterized by a sulfonamide group attached to a nitro-substituted benzene ring, with an aminoethyl chain acting as the nitrogen source for the sulfonamide moiety. This structure endows the compound with distinctive electronic and steric properties, making it suitable for a wide range of applications. The presence of the nitro group introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule.

Recent studies have highlighted the potential of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride in drug discovery and development. Researchers have explored its role as a building block in medicinal chemistry, particularly in the design of bioactive molecules targeting specific biological pathways. For instance, its ability to act as a precursor for more complex structures has been leveraged in the synthesis of novel pharmacophores with potential therapeutic applications.

In terms of synthesis, several methods have been reported for the preparation of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride. One common approach involves the reaction of 2-nitrobenzenesulfonyl chloride with aminoethanol under controlled conditions to form the corresponding sulfonamide salt. This method ensures high yields and purity, making it suitable for large-scale production in industrial settings.

The applications of this compound extend beyond pharmaceuticals. It has been utilized in materials science as a precursor for advanced polymers and coatings due to its ability to form stable amide bonds under various reaction conditions. Additionally, its role in biotechnology has been explored in processes such as enzyme immobilization and catalysis, where its functional groups provide versatile binding sites for biomolecules.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride. Quantum mechanical calculations have revealed that the sulfonamide group plays a crucial role in stabilizing reactive intermediates during chemical transformations. These findings have implications for optimizing synthetic routes and improving reaction efficiencies.

In conclusion, N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS No. 92504-03-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in scientific research and industrial processes. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing technological innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92504-03-5)N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride
A1053802
Purity:99%
Quantity:1g
Price ($):158.0
Email